An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applications
An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-bromoquinoline is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structural framework is integral to the development of a variety of therapeutic agents, most notably in the realms of antimalarial and anticancer drug discovery. This technical guide provides a comprehensive overview of the core chemical properties of 4-Amino-6-bromoquinoline, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and purification. Furthermore, this document explores its biological activities and the signaling pathways implicated in the therapeutic effects of the broader 4-aminoquinoline class of compounds.
Core Chemical Properties
4-Amino-6-bromoquinoline is a solid at room temperature and requires storage at low temperatures (0-8°C) to maintain its stability.[1][2] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| CAS Number | 65340-73-0 | [1][2] |
| Appearance | Solid | [2] |
| Storage Conditions | 0-8°C | [1] |
Further quantitative data, such as a definitive melting point, boiling point, and specific solubility metrics, are not consistently reported in publicly available literature and would require experimental determination.
Spectroscopic Data
Detailed experimental spectra for 4-Amino-6-bromoquinoline are not widely published. However, based on the known spectral characteristics of analogous compounds such as 6-bromoquinoline and other 4-aminoquinoline derivatives, the expected spectral data can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and purity assessment of 4-Amino-6-bromoquinoline. While specific spectra for this compound are not available, a generalized protocol for acquiring such data is presented in the experimental section.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 4-Amino-6-bromoquinoline is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the amino group, C=C and C=N stretching of the quinoline ring, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of 4-Amino-6-bromoquinoline would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols
Synthesis of 4-Amino-6-bromoquinoline
Materials:
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6-bromo-4-chloroquinoline
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Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
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Suitable solvent (e.g., ethanol, dioxane)
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Sealed reaction vessel
Procedure:
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In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent such as ethanol.
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Add a concentrated solution of an ammonia source.
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Heat the sealed vessel to a temperature typically ranging from 100 to 150°C.
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Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is then subjected to a standard aqueous work-up, which may include extraction with an organic solvent and washing with brine.
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The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude 4-Amino-6-bromoquinoline.
Purification of 4-Amino-6-bromoquinoline
The crude product from the synthesis can be purified using standard laboratory techniques to achieve high purity.
Methodology: Column Chromatography
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Adsorbent: Silica gel is a commonly used stationary phase.
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Eluent: A solvent system with appropriate polarity is chosen to effectively separate the desired product from impurities. A gradient of ethyl acetate and hexane is often effective for compounds of this nature.
-
Procedure:
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The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto a pre-packed silica gel column.
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The eluent is passed through the column, and fractions are collected.
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The fractions are analyzed by TLC to identify those containing the pure product.
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The fractions containing the pure 4-Amino-6-bromoquinoline are combined, and the solvent is removed under reduced pressure to yield the purified solid.
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Biological Activity and Signaling Pathways
4-Amino-6-bromoquinoline is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules.[1] The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent applications in the development of antimalarial and anticancer agents.[1]
Antimalarial Activity
The 4-aminoquinoline class of compounds, which includes the well-known drug chloroquine, has been a cornerstone of antimalarial therapy for decades. The primary mechanism of action of these compounds involves their accumulation in the acidic digestive vacuole of the malaria parasite, Plasmodium falciparum.[3] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. 4-aminoquinolines are thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death.[3][4]
Anticancer Activity
Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. These compounds have been shown to sensitize tumor cells to killing by inhibitors of the PI3K-Akt signaling pathway.[5] The PI3K-Akt pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various human cancers.[5] By inhibiting this pathway, certain 4-aminoquinoline derivatives can induce cancer-specific cell death.[5][6] Furthermore, some novel 4-aminoquinoline analogs have been developed to target the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic conditions.[7][8] Inhibition of HIF-1α can suppress tumor growth and angiogenesis.[8]
The logical relationship for the anticancer activity of 4-aminoquinoline derivatives can be visualized as follows:
Caption: Potential anticancer mechanisms of 4-aminoquinoline derivatives.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of a 4-aminoquinoline derivative like 4-Amino-6-bromoquinoline can be represented by the following diagram:
Caption: General workflow for synthesis and purification.
Conclusion
4-Amino-6-bromoquinoline is a valuable synthetic intermediate with significant potential in drug discovery, particularly for developing new antimalarial and anticancer therapies. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established chemistry and biological activity of the 4-aminoquinoline class provide a strong foundation for its further investigation and application. The protocols and information presented in this guide are intended to support researchers and scientists in their efforts to utilize 4-Amino-6-bromoquinoline in the design and synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-6-bromoquinoline AldrichCPR 65340-73-0 [sigmaaldrich.com]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
